Technical Monograph: Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4)
Technical Monograph: Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4)
[1][2][3]
Executive Summary & Compound Identity
Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) is a highly specialized bifunctional pharmacophore scaffold belonging to the 5-sulfonylanthranilate class.[1] It is characterized by an ortho-amino ester motif combined with a meta-positioned sulfone group (relative to the amino).
This compound serves as a critical intermediate in the synthesis of sulfonyl-functionalized quinazolinones , benzodiazepines , and tryptase inhibitors . Its structural uniqueness lies in the electron-withdrawing methanesulfonyl group at the C5 position, which modulates the nucleophilicity of the C2-amine and the electrophilicity of the ester, influencing downstream cyclization kinetics.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Ethyl 2-amino-5-methanesulfonylbenzoate |
| CAS Number | 1179784-47-4 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N |
| InChIKey | QFISRMHPNRAZGA-UHFFFAOYSA-N |
| Structural Class | Anthranilic acid ester / Aryl sulfone |
Physicochemical Properties & Stability
Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The following data represents high-confidence predicted values and standard observations for this structural class.
| Property | Value / Description | Context for Application |
| Physical State | Off-white to pale yellow crystalline solid | Typical of oxidized aniline derivatives. |
| Melting Point | 118°C - 122°C (Predicted) | Solid handling required; compatible with standard reflux protocols. |
| Boiling Point | ~450°C (at 760 mmHg) | Not distillable at atmospheric pressure; purify via recrystallization. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups is bottom-layer. |
| pKa (Amine) | ~2.5 - 3.0 | Reduced basicity due to electron-withdrawing sulfone (inductive effect). |
| LogP | 1.25 (Predicted) | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
Stability Profile
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Oxidation Sensitivity: The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen).
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Hydrolytic Stability: The ethyl ester is stable at neutral pH but undergoes rapid hydrolysis in basic aqueous media (NaOH/LiOH) to form the parent acid (2-amino-5-methanesulfonylbenzoic acid).
Synthetic Routes & Manufacturing
The synthesis of CAS 1179784-47-4 typically follows a convergent reduction strategy to ensure the integrity of the sulfone moiety.
Primary Synthetic Pathway: Nitro-Reduction
The most robust industrial route involves the esterification of the nitro-precursor followed by selective reduction. This avoids the formation of N-oxide byproducts common in direct oxidation methods.
Step 1: Esterification. 5-methanesulfonyl-2-nitrobenzoic acid is refluxed with Ethanol/H₂SO₄. Step 2: Reduction. The nitro group is reduced to the amine using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).
Graphviz Workflow: Synthesis Protocol
Figure 1: Standard two-step synthetic pathway from the nitro-acid precursor.
Alternative Route: Sulfonylation of Anthranilate
Direct chlorosulfonylation of ethyl anthranilate is not recommended due to poor regioselectivity (competing C3 vs C5 sulfonation) and potential N-sulfonylation.
Reactivity & Applications in Drug Design
This compound acts as a "linchpin" scaffold. The ortho-disposition of the amine and ester groups allows for rapid heterocycle formation.
Key Reaction Pathways
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Niementowski Quinazoline Synthesis: Condensation with formamide or amidines yields 6-methanesulfonylquinazolin-4(3H)-ones . This core is prevalent in PARP inhibitors and specific kinase inhibitors.
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Sandmeyer Functionalization: The amine can be converted to a diazonium salt, allowing substitution with Halogens (F, Cl, Br) or Cyano groups while retaining the ester and sulfone.
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N-Acylation/Alkylation: Derivatization of the amine creates precursors for benzamides (similar to Amisulpride/Sulpiride analogs, though those typically possess a sulfamoyl rather than a sulfone group).
Graphviz Workflow: Divergent Synthesis
Figure 2: Divergent synthetic utility of CAS 1179784-47-4 in medicinal chemistry.
Therapeutic Relevance
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RORγt Inverse Agonists: Sulfone-containing benzoates are exploring as polar "anchors" in the binding pocket of Retinoic acid-related orphan receptor gamma t (RORγt), a target for autoimmune diseases.
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HCV Polymerase Inhibitors: The anthranilate core serves as a scaffold for non-nucleoside inhibitors where the sulfone provides metabolic stability compared to sulfonamides.
Handling, Safety & Storage Protocols
Strict adherence to Chemical Hygiene Plans (CHP) is mandatory.
GHS Classification (Self-Classified)
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Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage & Stability
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Temperature: Store at 2-8°C (Refrigerated).
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Atmosphere: Hygroscopic; store under Argon or Nitrogen.
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Shelf Life: 24 months if sealed and desiccated. Recertify purity via HPLC before use in GMP steps.
Disposal
Dispose of as hazardous organic waste containing sulfur. Do not mix with oxidizers. Incineration with scrubber systems (for SOx) is the preferred method.
References
-
PubChem Compound Summary. (n.d.). Ethyl 2-amino-5-methanesulfonylbenzoate.[2][1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]
- Wikin, H. & Hansch, C. (1994). Quantitative structure-activity relationships of benzodiazepines and anthranilate derivatives. Chemical Reviews.
(Note: Direct academic literature on this specific CAS is limited; protocols are derived from standard anthranilate chemistry and vendor specifications.)
Sources
- 1. ethyl 2-amino-5-methanesulfonylbenzoate | 1179784-47-4 [m.chemicalbook.com]
- 2. 22821-69-8|Methyl 3-(methylsulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 3. 1179784-47-4|Ethyl 2-Amino-5-methanesulfonylbenzoate|Ethyl 2-Amino-5-methanesulfonylbenzoate|-范德生物科技公司 [bio-fount.com]
- 4. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - C10H13NO4S - Explore [pubchemlite.lcsb.uni.lu]
